molecular formula C10H8F3NO3 B14231443 2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene CAS No. 820977-07-9

2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene

Cat. No.: B14231443
CAS No.: 820977-07-9
M. Wt: 247.17 g/mol
InChI Key: RXIIYPDDDDDQLC-UHFFFAOYSA-N
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Description

2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. The compound is notable for its trifluoromethoxy group (-OCF3), which imparts unique chemical properties.

Preparation Methods

The synthesis of 2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene typically involves the nitration of a suitable precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.

Chemical Reactions Analysis

2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often leading to the formation of new compounds with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to a cascade of biochemical events. The nitro group is often involved in redox reactions, which can generate reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar compounds include other nitrobenzene derivatives with different substituents. For example:

    2-Nitro-1-(prop-1-en-1-yl)benzene: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    4-Nitro-1-(prop-1-en-1-yl)-2-(trifluoromethoxy)benzene: Positional isomer with different reactivity.

    2-Nitro-1-(prop-1-en-1-yl)-4-methoxybenzene: Contains a methoxy group instead of a trifluoromethoxy group, affecting its chemical behavior.

The presence of the trifluoromethoxy group in 2-Nitro-1-(prop-1-en-1-yl)-4-(trifluoromethoxy)benzene makes it unique, as this group can significantly influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

820977-07-9

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

2-nitro-1-prop-1-enyl-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H8F3NO3/c1-2-3-7-4-5-8(17-10(11,12)13)6-9(7)14(15)16/h2-6H,1H3

InChI Key

RXIIYPDDDDDQLC-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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